molecular formula C12H17NO3 B1309890 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid CAS No. 878680-54-7

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid

Cat. No.: B1309890
CAS No.: 878680-54-7
M. Wt: 223.27 g/mol
InChI Key: OENIIOJDDXNNDW-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid (CAS: 878680-54-7) is a heterocyclic compound featuring a fused architecture of furan and azepane moieties. Its IUPAC name derives from the systematic placement of substituents:

  • Furan backbone : A five-membered aromatic ring with oxygen at position 2.
  • Carboxylic acid group : Located at position 2 of the furan ring.
  • Azepane substituent : A seven-membered saturated nitrogen heterocycle connected via a methylene (-CH2-) bridge at position 5 of the furan.

Molecular formula : C₁₂H₁₇NO₃
Molecular weight : 223.27 g/mol
SMILES : O=C(O)C1=CC=C(CN2CCCCCC2)O1

Key Structural Features:

Property Description
Furan ring Aromatic, planar, with oxygen contributing to π-electron delocalization.
Azepane ring Saturated seven-membered ring with nitrogen, adopting chair/boat conformations.
Methylene bridge Connects azepane to furan, enabling rotational flexibility.
Carboxylic acid Enhances polarity and hydrogen-bonding capacity.

Historical Context in Heterocyclic Chemistry

The compound exemplifies advancements in hybrid heterocycle synthesis, merging two historically significant frameworks:

  • Furan : First isolated in 1870, furan derivatives like furfural (1831) became industrial precursors for solvents and polymers. Their electron-rich nature enables electrophilic substitutions and cycloadditions.
  • Azepane : Developed as a saturated analog of azepine, azepane gained prominence in the 20th century for drug design (e.g., bazedoxifene). Its conformational flexibility aids in binding biological targets.

The fusion of these systems, as seen in this compound, reflects modern strategies to combine aromatic reactivity with aliphatic flexibility. Early synthetic routes for analogous structures emerged in the 2000s, leveraging transition-metal catalysis (e.g., Rh, Pd) for C–N bond formation.

Significance of Furan-Azepane Hybrid Architectures

This hybrid structure bridges two pharmacophoric domains:

  • Electronic Tunability : The furan ring’s aromaticity allows π-stacking interactions, while the azepane’s nitrogen enables hydrogen bonding.
  • Synthetic Versatility :
    • Furan : Serves as a diene in Diels-Alder reactions or undergoes electrophilic substitution.
    • Azepane : Participates in alkylation, acylation, and ring-expansion reactions.

Applications in Medicinal Chemistry :

  • Neurodegenerative disease research : Analogous azepane-furan hybrids modulate enzyme targets (e.g., cholinesterases).
  • Antimicrobial agents : The carboxylic acid group enhances solubility, improving bioavailability.

Comparative Reactivity of Hybrid Systems:

Reaction Type Furan Component Azepane Component
Electrophilic substitution Occurs at positions 2/5. Limited due to saturation.
Cycloaddition Forms oxabicyclic adducts. Not applicable.
Nucleophilic attack Rare (aromatic stabilization). Occurs at nitrogen.

This dual functionality positions this compound as a scaffold for developing bioactive molecules, particularly in combinatorial chemistry.

Properties

IUPAC Name

5-(azepan-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIIOJDDXNNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424605
Record name 5-(azepan-1-ylmethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878680-54-7
Record name 5-(azepan-1-ylmethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Furan-2-carboxylic Acid

Furan-2-carboxylic acid is commercially available and can also be synthesized from biomass-derived furfural or furfuryl alcohol through oxidation processes. For example:

  • Oxidation of furfural or furfuryl alcohol using catalytic systems (e.g., cobalt-containing catalysts) under controlled conditions yields furan-2,5-dicarboxylic acid and related derivatives, which can be selectively reduced or modified to furan-2-carboxylic acid.

  • Alternative one-step synthesis from furan-2-carboxylic acid to furan-2,5-dicarboxylic acid using strong base and carbon dioxide has been reported, demonstrating the versatility of furan-2-carboxylic acid as a building block.

Functionalization at the 5-Position

Selective lithiation at the 5-position of furan-2-carboxylic acid or its esters is a common method to introduce substituents:

  • Treatment of furan-2-carboxylic acid derivatives with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures generates 5-lithio intermediates.

  • These intermediates can be reacted with electrophiles such as formaldehyde or halomethyl compounds to introduce a methylene group at the 5-position.

Introduction of the Azepan-1-ylmethyl Group

Reductive Amination Approach

A common method to attach azepane to the furan ring via a methylene linker is through reductive amination :

  • The 5-position functionalized intermediate bearing an aldehyde or halomethyl group is reacted with azepane under reductive amination conditions.

  • Reductive amination typically involves the formation of an imine intermediate between the aldehyde and the azepane amine, followed by reduction using agents such as sodium cyanoborohydride or hydrogenation catalysts.

  • This method provides a direct and efficient route to this compound with good yields and selectivity.

Nucleophilic Substitution

Alternatively, nucleophilic substitution can be employed:

  • A 5-halogenated furan-2-carboxylic acid derivative (e.g., 5-bromomethylfuran-2-carboxylic acid) can be reacted with azepane under basic conditions to substitute the halogen with the azepane nitrogen.

  • This SN2-type reaction requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Representative Experimental Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1. Lithiation Furan-2-carboxylic acid + LDA, THF, -78°C Generation of 5-lithiofuran-2-carboxylate intermediate High regioselectivity
2. Electrophilic substitution Addition of formaldehyde or chloromethyl methyl ether Introduction of hydroxymethyl or chloromethyl group at 5-position Moderate to high yield
3. Reductive amination Azepane + NaBH3CN, MeOH, room temp Formation of this compound Yields typically 60-85%
4. Purification Recrystallization or chromatography Isolation of pure product Purity >95%

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Limitations
Lithiation + Electrophilic substitution + Reductive amination Furan-2-carboxylic acid LDA, formaldehyde, azepane, NaBH3CN Multi-step 60-85 High regioselectivity, versatile Requires low temperature, moisture sensitive
Halogenation + Nucleophilic substitution 5-bromomethylfuran-2-carboxylic acid Azepane, base (e.g., K2CO3) SN2 substitution 50-75 Simpler steps Possible side reactions, lower selectivity
Direct coupling via activated esters Furan-2-carboxylic acid ester Azepane, coupling agents (e.g., T3P, EDC) Amide bond formation (if applicable) Variable Mild conditions May require protecting groups

Research Findings and Notes

  • The lithiation approach is well-documented for furan derivatives and allows for regioselective functionalization at the 5-position, which is critical for the synthesis of 5-substituted furan-2-carboxylic acids.

  • Reductive amination is a robust method for attaching nitrogen-containing heterocycles like azepane, providing good yields and functional group tolerance.

  • Catalytic oxidation methods for preparing furan-2-carboxylic acid derivatives from biomass sources offer sustainable routes but require further adaptation for azepane substitution.

  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an inhibitor in various biological pathways. Notably, it has been associated with the inhibition of histone deacetylases (HDACs), which play a critical role in cancer biology.

HDAC Inhibition

Research indicates that derivatives of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid can selectively inhibit HDAC6, a subtype implicated in several cancers. The inhibition of HDAC6 can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. A patent application describes novel compounds based on this structure that show promise as therapeutic agents against various malignancies .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of epigenetic factors that control gene expression related to cell proliferation and survival .

Neuropharmacological Applications

The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Neuroprotection

Preliminary studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative conditions such as Alzheimer's disease. The compound may enhance neuronal survival by modulating signaling pathways involved in cell survival .

Synthetic Applications

Beyond its biological applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized as a building block for synthesizing more complex molecules in pharmaceutical chemistry. Its furan ring and carboxylic acid functional group provide versatile reactivity, allowing for further modifications that can lead to the development of novel therapeutic agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
HDAC InhibitionSelective inhibition of HDAC6 leading to apoptosis in cancer cells
Anticancer ActivitySignificant cytotoxic effects on breast and prostate cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells
Synthetic IntermediateUseful for synthesizing complex pharmaceutical compounds

Case Study on Anticancer Activity

A study evaluated the anticancer effects of analogs derived from this compound on MCF-7 breast cancer cells. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard treatments .

Case Study on Neuroprotective Effects

In a neuroprotection study, researchers tested the effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Substituent Flexibility and Electronic Effects

Compound Name Substituent at 5-Position Key Structural Features
5-(Azepan-1-ylmethyl)furan-2-carboxylic acid Azepane (7-membered amine ring) High conformational flexibility; basic nitrogen atom
5-(3-Hydroxypentyl)furan-2-carboxylic acid 3-Hydroxypentyl chain Hydrophilic hydroxyl group; linear alkyl chain
5-(Hydroxymethyl)furan-2-carboxylic acid Hydroxymethyl group Polar, compact substituent; enhances water solubility
5-Phenylfuran-2-carboxylic acid Phenyl group Aromatic, electron-withdrawing effect; steric bulk
5-(4-Methyl-piperidin-1-ylmethyl)furan-2-carboxylic acid 4-Methylpiperidine 6-membered amine ring; methyl group increases lipophilicity

Key Observations :

  • Azepane vs. Piperidine: The azepane’s larger ring size (7 vs.
  • Azepane vs. Hydroxyl/Alkyl Groups : The azepane’s basic nitrogen contrasts with the polar hydroxyl groups in 5-(3-hydroxypentyl)furan-2-carboxylic acid, altering solubility (logP: estimated ~1.5 vs. ~0.5 for hydroxyl analogs) and ionization state (pKa ~9–10 for azepane vs. ~4–5 for carboxylic acid) .

Key Observations :

  • The azepane substituent may enhance blood-brain barrier penetration compared to polar hydroxylated analogs, making it relevant for CNS drug design.
  • Fungal-derived furans (e.g., 5-(1-hydroxypentyl)furan-2-carboxylic acid) show moderate cytotoxicity, suggesting azepane derivatives could be optimized for selective tumor targeting .

Physicochemical Properties

Property This compound 5-(Hydroxymethyl)furan-2-carboxylic acid 5-Phenylfuran-2-carboxylic acid
Molecular Weight (g/mol) ~253 156 218
logP (Predicted) 1.5–2.0 -0.5 2.5–3.0
Water Solubility (mg/mL) Low (0.1–1) High (>10) Low (0.1–0.5)
pKa (Carboxylic Acid) ~3–4 ~3–4 ~3–4
pKa (Azepane/Amine) ~9–10

Key Observations :

  • The azepane group balances moderate lipophilicity (logP ~1.5–2.0) with ionizable nitrogen, enabling pH-dependent solubility.
  • Hydroxymethyl derivatives exhibit superior aqueous solubility, favoring formulations for topical or urinary tract applications .

Biological Activity

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of 223.27 g/mol. It features a furan ring linked to an azepane moiety through a methylene bridge, which contributes to its unique chemical properties and biological activities.

Property Details
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
Structural FeaturesFuran ring, azepane moiety

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to interact with various enzymes and proteins, particularly proteases, which play crucial roles in protein degradation processes. This interaction may inhibit the growth of certain microorganisms by disrupting their metabolic pathways.

Anticancer Activity

The compound has also demonstrated potential as an anticancer agent. Research indicates that it can modulate cellular signaling pathways and gene expression, which are critical in cancer progression. Specifically, it affects apoptosis pathways by influencing the activity of caspases, leading to programmed cell death in cancer cells .

Case Study: Anticancer Mechanism
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays revealed that the compound can arrest cell proliferation at the G1 phase and activate caspase-3/7 activity, indicating its role as a potent inducer of apoptosis .

The biological effects of this compound are attributed to its specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or interacting with transcription factors, thereby modulating metabolic pathways and cellular functions. This mechanism underlies its potential therapeutic applications in drug development .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Feature
5-(Piperidin-1-ylmethyl)furan-2-carboxylic acidContains a piperidine ring
5-(Morpholin-1-ylmethyl)furan-2-carboxylic acidContains a morpholine ring
5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acidFeatures a pyrrolidine ring

The presence of the azepane ring in this compound distinguishes it from its analogs, potentially influencing its reactivity and interaction with biological targets.

Future Research Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific proteins and enzymes.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to assess potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

Q & A

Basic Questions

What are the optimal synthetic routes for 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via base-catalyzed reactions (e.g., NaOH or K₂CO₃) between phenols and furan derivatives . Similarly, Suzuki-Miyaura coupling (used for 5-Ethylfuran-2-carboxylic acid) could be adapted by substituting the ethyl group with an azepane-methyl moiety . Key steps include:

  • Methylene bridge formation : Reacting azepane with a halogenated furan-2-carboxylic acid derivative.
  • Catalytic conditions : Palladium catalysts for coupling or phase-transfer catalysts for alkylation.
  • Purification : Recrystallization or chromatography for isolating the product .

What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : To confirm the azepane ring integration (e.g., ¹H NMR for methylene protons at δ ~3.5–4.0 ppm) and furan ring substitution patterns .
  • FT-IR : To identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and secondary amine (N–H stretch at ~3300 cm⁻¹) functional groups .
  • X-ray crystallography : For absolute configuration determination, as demonstrated for 5-(Hydroxymethyl)furan-2-carboxylic acid .

What are the primary research applications of this compound?

Potential applications include:

  • Medicinal chemistry : As a scaffold for drug development, leveraging its furan core and azepane’s conformational flexibility (e.g., antimicrobial or CNS-targeting agents) .
  • Material science : As a monomer for bio-based polymers, given the stability of furan-carboxylic acid derivatives .

Advanced Research Questions

How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in methylene bridge formation may vary with reaction conditions. Strategies include:

  • Temperature control : Lower temperatures favor kinetic products (e.g., 5-substitution over 4-substitution).
  • Protecting groups : Temporarily blocking the carboxylic acid to direct substitution to the furan’s 5-position .
  • Computational modeling : DFT calculations to predict transition-state energies and optimize pathways .

How should contradictory data on reaction yields be resolved?

Discrepancies in yields (e.g., 40% vs. 70%) may arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., di-alkylated derivatives) .
  • Catalyst degradation : Monitor Pd catalysts via ICP-MS in coupling reactions .
  • Replication : Validate under standardized conditions (e.g., inert atmosphere, controlled humidity) .

What mechanistic insights exist for its biological activity?

The azepane moiety may enhance membrane permeability, while the furan-carboxylic acid group interacts with enzymatic targets. For example:

  • Enzyme inhibition : Molecular docking studies suggest potential binding to bacterial dihydrofolate reductase (DHFR) .
  • Cytotoxicity assays : Dose-dependent effects in cancer cell lines (e.g., IC₅₀ values via MTT assays) require validation against known controls .

Methodological Considerations

How to optimize reaction conditions for scale-up?

  • Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst recycling : Immobilize Pd on silica to reduce costs and waste .
  • Process analytical technology (PAT) : Use in-line FT-IR for real-time monitoring .

How to assess stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze via LC-MS over 24 hours .
  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for polymer applications) .

Critical Analysis of Evidence

  • Gaps : Limited direct data on the azepane-methyl variant necessitates extrapolation from structurally similar compounds.
  • Safety : Toxicity data are sparse; assume handling under BSL-2 protocols until further testing .

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